4-Chloro-3-pyridin-4-ylaniline
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Overview
Description
4-Chloro-3-pyridin-4-ylaniline is an organic compound with the molecular formula C11H9ClN2. It is a derivative of aniline and pyridine, characterized by the presence of a chlorine atom at the 4-position of the aniline ring and a pyridine ring attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-pyridin-4-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The nitro group is reduced to an amine, and the chlorine atom facilitates the substitution reaction . The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-pyridin-4-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
4-Chloro-3-pyridin-4-ylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-3-pyridin-4-ylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Pyridin-4-ylaniline: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-3-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
4-Chloro-3-pyridin-4-ylaniline is unique due to the specific positioning of the chlorine atom and the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9ClN2 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-3-pyridin-4-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-7H,13H2 |
InChI Key |
PEDMJOMZZABNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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